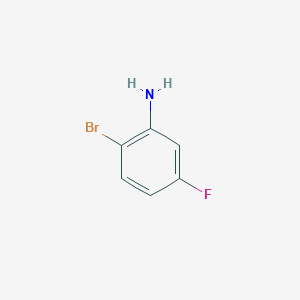

2-Bromo-5-fluoroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378367 | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-99-2 | |

| Record name | 2-Bromo-5-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-5-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. The document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols for key reactions.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through two main strategies: the reduction of a nitrobenzene precursor and a multi-step synthesis originating from 4-fluoroaniline. Each pathway offers distinct advantages and challenges in terms of yield, purity, and scalability.

Pathway 1: Reduction of 2-Bromo-5-fluoronitrobenzene

The most direct and commonly employed route to this compound involves the reduction of the nitro group of 2-bromo-5-fluoronitrobenzene. This transformation can be achieved through catalytic hydrogenation or chemical reduction methods.[1]

Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst to selectively reduce the nitro group.[1] Commonly used catalysts include Raney nickel and palladium on carbon.[1] Careful control of reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize the yield and prevent potential dehalogenation, a common side reaction with bromo-substituted compounds under hydrogenation conditions.[1]

Chemical Reduction: A variety of chemical reducing agents can be employed for this conversion. Reagents such as iron powder in the presence of an acid like acetic acid, stannous chloride, hydrazine, and sodium borohydride are effective in converting 2-bromo-5-fluoronitrobenzene to the desired aniline.[2] The iron/acetic acid system is a classic and cost-effective method often used in laboratory and industrial settings.[1][3]

Pathway 2: Multi-step Synthesis from 4-Fluoroaniline

-

Acylation: The amino group of 4-fluoroaniline is first protected by reacting it with an acylating agent, such as acetic anhydride, to form 4-fluoroacetanilide.[4]

-

Nitration: The 4-fluoroacetanilide is then nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group at the 2-position, yielding 2-nitro-4-fluoroacetanilide.[4]

-

Bromination and Deacetylation: The acetamido group is subsequently replaced by a bromine atom in a reaction involving a brominating agent and sodium nitrite under acidic conditions to give 2-bromo-5-fluoronitrobenzene.[4]

-

Reduction: The final step involves the reduction of the nitro group of 2-bromo-5-fluoronitrobenzene to afford this compound, which can be accomplished using the methods described in Pathway 1.[4]

Data Presentation: Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents/Catalysts | Solvent(s) | Reported Yield | Purity | Reference |

| 1A: Catalytic Hydrogenation | 2-Bromo-5-fluoronitrobenzene | Raney nickel, Hydrogen | Methanol | Not specified | Not specified | [2][3] |

| 1B: Chemical Reduction (Fe/HOAc) | 2-Bromo-5-fluoronitrobenzene | Iron powder, Acetic acid | Ethanol/Water | Quantitative | Pure enough for next step | [3][4] |

| 2: Multi-step from 4-Fluoroaniline | 4-Fluoroaniline | Acetic anhydride, H₂SO₄/HNO₃, NaNO₂/Brominating agent, Reducing agent | Toluene, Ethanol, etc. | High yield | High purity | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Chemical Reduction of 2-Bromo-5-fluoronitrobenzene

This protocol is based on the reduction of 1-bromo-4-fluoro-2-nitrobenzene using iron powder.[3]

Materials:

-

1-Bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol)

-

Iron powder

-

Acetic acid (HOAc, 20 mL)

-

Ethanol (EtOH, 20 mL)

-

10N Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Brine

Procedure:

-

A solution of 1-bromo-4-fluoro-2-nitrobenzene in a mixture of acetic acid and ethanol is prepared.

-

Iron powder is added to the solution in one portion at room temperature.

-

The reaction mixture is purged with nitrogen gas for 5 minutes and then refluxed for 2 hours.

-

After cooling, a portion of the solvents is removed under reduced pressure.

-

The residue is partitioned between 10N aqueous NaOH solution (200 mL) and diethyl ether (200 mL).

-

The organic layer is separated, washed with water (50 mL) and brine (50 mL), and then dried over magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the product as a light tan oil. The reported yield is quantitative, and the product is often pure enough for subsequent reactions without further purification.[3]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general method for the hydrogenation of 2-bromo-5-fluoronitrobenzene.[2][3]

Materials:

-

2-Bromo-5-fluoronitrobenzene

-

W-4 type Raney nickel

-

Bromine inhibitor

-

Methanol

-

n-Hexane

Procedure:

-

The hydrogenation reactor is charged with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel, and a bromine inhibitor.

-

The reactor is pressurized with hydrogen gas, and the reaction is allowed to proceed.

-

Upon completion of the reaction, the mixture is filtered under a nitrogen atmosphere to remove the catalyst.

-

Methanol is distilled from the filtrate under reduced pressure.

-

n-Hexane is added to the residue, followed by washing with process water.

-

The organic phase is separated and cooled to induce crystallization.

-

The precipitated solid is collected by suction filtration and dried to obtain the final product, this compound, as an off-white to brownish-yellow solid.[2]

Visualizations

Caption: Reduction pathways of 2-bromo-5-fluoronitrobenzene.

Caption: Multi-step synthesis from 4-fluoroaniline.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both bromine and fluorine substituents on the aniline ring, imparts specific reactivity and properties that are leveraged in the development of complex organic molecules.[1][2] Notably, it is a key intermediate in the synthesis of the antitumor drug Phortress.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a visual representation of its synthesis workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions, for purification processes, and for its handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrFN | [4] |

| Molecular Weight | 190.01 g/mol | [5] |

| Appearance | Yellow to brown crystalline powder | [6] |

| Melting Point | 43-47 °C (lit.) | [5][6] |

| Boiling Point | 154 °C at 23 mmHg | [6][7] |

| Density (Predicted) | 1.694 ± 0.06 g/cm³ | [6] |

| Solubility | Sparingly soluble in water; moderately soluble in organic solvents. | |

| pKa (Predicted) | 1.52 ± 0.10 | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5][6] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology: Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within a Thiele tube.[9]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[10]

-

-

Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

-

Observation: The temperature at which the solid first begins to liquefy (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[10] For a pure compound, this range is typically sharp, within 0.5-1.0°C.[9]

Boiling Point Determination at Reduced Pressure

Since this compound can decompose at high temperatures, its boiling point is determined under reduced pressure (vacuum distillation).[11]

Methodology: Vacuum Distillation

-

Apparatus Setup: A vacuum distillation apparatus is assembled using a round-bottom flask containing the this compound sample and a stir bar, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[11]

-

Pressure Reduction: The pressure inside the apparatus is gradually reduced to the desired level (e.g., 23 mmHg) using a vacuum pump.[11]

-

Heating: The distillation flask is heated gently and uniformly using a heating mantle or oil bath.[11]

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[12]

Density Determination

The density of a solid can be determined using the displacement method.[7][13]

Methodology: Liquid Displacement

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[7]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, given its sparing solubility), and the initial volume is recorded.[7]

-

Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[7]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the sample by its determined volume.[7]

Solubility Determination

A qualitative assessment of solubility in various solvents is performed to understand the compound's polarity.[14]

Methodology: Qualitative Solubility Test

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.[14]

-

Solvent Addition: A measured volume of a solvent (e.g., 0.75 mL) is added to each test tube. Solvents should include water, polar organic solvents (e.g., ethanol), and nonpolar organic solvents (e.g., hexane).[14][15]

-

Mixing: Each test tube is vigorously shaken for a set period (e.g., 60 seconds).[15]

-

Observation: The mixture is observed to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).[15]

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or estimated using computational methods.[16][17]

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[17]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial in drug development. It can be determined by the shake-flask method or by HPLC.[18][19]

Methodology: Shake-Flask Method

-

Phase Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.[20]

-

Compound Addition: A known amount of this compound is dissolved in one of the phases.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: The octanol and water layers are separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[18][19]

Synthesis Workflow

This compound is commonly synthesized via the reduction of a corresponding nitrobenzene derivative.[5] The following diagram illustrates a typical synthesis route starting from 4-fluoroaniline.[21]

Caption: Synthesis of this compound from 4-fluoroaniline.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 3. This compound | 1003-99-2 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. tiu.edu.iq [tiu.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Purification [chem.rochester.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. mt.com [mt.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. researchgate.net [researchgate.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. agilent.com [agilent.com]

- 21. CN112110824A - Method for preparing this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Bromo-5-fluoroaniline (CAS: 1003-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that serves as a critical building block in organic synthesis.[1] Its unique molecular structure, featuring bromine and fluorine substituents on an aniline ring, provides enhanced reactivity and selectivity, making it a valuable intermediate in the development of a wide range of compounds.[2][3] This guide provides an in-depth overview of its chemical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development. This compound is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][4]

Chemical and Physical Properties

This compound typically appears as a white to pale yellow or even dark green crystalline powder.[1][2] It possesses moderate solubility in organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1003-99-2 | [5][6][7] |

| Molecular Formula | C₆H₅BrFN | [2][3][5] |

| Molecular Weight | 190.01 g/mol | [3][5][6][7] |

| Melting Point | 43-47 °C | [2][6][8] |

| Boiling Point | 154 °C @ 23 mmHg | [9] |

| Appearance | White to light yellow to dark green powder/crystal | [1][2] |

| Flash Point | 110 °C (230 °F) - closed cup | [6][7] |

| InChI Key | FWTXFEKVHSFTDQ-UHFFFAOYSA-N | [6][9] |

| SMILES | Nc1cc(F)ccc1Br | [6] |

Synthesis and Manufacturing

The primary and most common strategies for synthesizing this compound involve the reduction of the corresponding nitrobenzene derivative, 2-bromo-5-fluoronitrobenzene.[4] Two prevalent methods are catalytic hydrogenation and chemical reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is widely adopted for its efficiency.[4] It involves the reduction of 2-bromo-5-fluoronitrobenzene using hydrogen gas in the presence of a catalyst.

-

Materials:

-

2-bromo-5-fluoronitrobenzene

-

Methanol

-

W-4 type Raney nickel catalyst

-

Bromine inhibitor

-

n-Hexane

-

Nitrogen gas

-

-

Procedure:

-

Charge a hydrogenation kettle with methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel, and a bromine inhibitor.[5][8]

-

Carry out the hydrogenation reaction under a controlled temperature and pressure of hydrogen gas. Careful control is essential to prevent dehalogenation.[4]

-

Upon completion, filter the reaction solution under a nitrogen protection atmosphere.[5][8]

-

Distill the filtrate under reduced pressure to remove the methanol solvent.[5][8]

-

Add n-hexane to the residue and wash with process water.[5][8]

-

Allow the layers to stand and separate. Collect the organic phase.[5][8]

-

Cool the organic phase to induce crystallization.[8]

-

Collect the precipitated solid via suction filtration and dry the wet product to obtain the final this compound.[5][8]

-

Protocol 2: Chemical Reduction with Iron Powder

This classic method utilizes iron powder as the reducing agent in an acidic medium.

-

Materials:

-

1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol)

-

Acetic Acid (HOAc) / Ethanol (EtOH) solvent mixture (20 mL / 20 mL)

-

Iron powder

-

Nitrogen gas

-

Sodium hydroxide

-

Diethyl ether

-

Water

-

-

Procedure:

-

Prepare a solution of 1-bromo-4-fluoro-2-nitrobenzene in an acetic acid/ethanol mixture.[5]

-

Add iron powder to the solution in one portion at room temperature.[5]

-

Bubble nitrogen gas through the mixture for approximately 5 minutes.[5]

-

Heat the mixture to reflux and maintain for 2 hours.[5]

-

After the reaction, perform a work-up step involving sodium hydroxide, diethyl ether, and water to isolate the product.[5]

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[2][4]

Table 2: Key Applications of this compound

| Field | Application | Description |

| Pharmaceuticals | Antitumor Drug Synthesis | A key intermediate for the antitumor drug Phortress, a benzothiazole that targets CYP1A1.[8] It is also used in the development of other drugs for cancer and infectious diseases.[2] |

| Radiopharmaceutical Synthesis | Used to synthesize isotopically labeled compounds like [3-¹⁴C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a potential antifungal agent.[6][7] | |

| Bioactive Molecule Synthesis | Serves as a precursor for various bioactive molecules, including benzylamine analogues with antibacterial properties.[6][7] | |

| Agrochemicals | Herbicides & Fungicides | Incorporated into the formulation of effective and targeted herbicides and pesticides, potentially with reduced environmental impact.[2][3] |

| Material Science | Dyes & Pigments | Utilized in the manufacturing of specialty dyes and pigments.[2][3] |

| Specialty Polymers | Contributes to the production of advanced polymers with specific properties like thermal stability.[2] | |

| Analytical Chemistry | Reagent | Employed as a reagent in analytical methods for the detection and quantification of various substances.[2] |

Role in Antitumor Drug Phortress and the CYP1A1 Pathway

This compound is a crucial intermediate in the synthesis of Phortress. Phortress is an antitumor prodrug that exhibits its therapeutic effect through a specific metabolic pathway. It acts as an agonist for the aromatic hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 enzyme, CYP1A1. This enzyme metabolizes Phortress into a highly electrophilic species that causes DNA damage and triggers apoptosis in sensitive cancer cells.[8]

Caption: Role of Phortress in the AhR-CYP1A1 signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6][7][10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][10] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [6][7] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses/eyeshields, chemical-resistant gloves. | [6][7] |

| Storage | Keep in a dark place, in a tightly sealed container, under an inert atmosphere at room temperature. | [9][11] |

Conclusion

This compound (CAS 1003-99-2) is a high-value chemical intermediate with demonstrated importance in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its unique reactivity makes it a cornerstone for developing complex, biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is paramount for leveraging its potential in creating innovative solutions for medicine and agriculture.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 97 1003-99-2 [sigmaaldrich.com]

- 7. 2-溴-5-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1003-99-2 [chemicalbook.com]

- 9. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. echemi.com [echemi.com]

- 11. 1003-99-2|this compound|BLD Pharm [bldpharm.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the definitive structure elucidation of 2-Bromo-5-fluoroaniline. This halogenated aniline is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate structural confirmation is paramount for its application in drug development and materials science.

Molecular and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1003-99-2 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Melting Point | 43-47 °C |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.31 | dd | 8.81, 5.79 | 1H | H-3 |

| 6.46 | dd | 10.20, 2.90 | 1H | H-6 |

| 6.34 | td | 8.44, 2.77 | 1H | H-4 |

| 4.15 | s | - | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

The ¹H NMR spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the two protons of the amine group. The splitting patterns (doublet of doublets and triplet of doublets) are indicative of the ortho, meta, and para relationships between the protons, which is crucial for determining the substitution pattern.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 162.8 (d, ¹JCF = 245 Hz) | C-5 |

| 147.5 (d, ³JCF = 11 Hz) | C-1 |

| 131.5 (d, ³JCF = 9 Hz) | C-3 |

| 109.5 (d, ⁴JCF = 3 Hz) | C-6 |

| 106.2 (d, ²JCF = 25 Hz) | C-4 |

| 98.7 (d, ²JCF = 28 Hz) | C-2 |

Prediction performed using online NMR prediction tools.

The predicted spectrum shows six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the highly electronegative fluorine atom (C-5) is expected to have the largest chemical shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bond, C-Br bond, C-F bond, and the aromatic C-H and C=C bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | N-H bending (scissoring) and Aromatic C=C stretching |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1335–1250 | Strong | C-N stretching |

| 1250-1100 | Strong | C-F stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

| Below 700 | Medium | C-Br stretching |

The presence of a primary amine is confirmed by the two N-H stretching bands and the N-H bending vibration. The strong absorption due to C-F stretching is also a key diagnostic feature. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191/189 | Molecular ion peak ([M]⁺) showing isotopic pattern for one bromine atom |

| 110 | [M - Br]⁺ |

| 83 | [M - Br - HCN]⁺ |

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The observation of a peak at m/z 189.94 (MH⁺) in electrospray ionization further confirms the molecular weight.[2] The fragmentation pattern will likely involve the loss of the bromine atom and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for proton NMR.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer acquisition time and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron ionization source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Elucidation Workflow and Molecular Structure

The logical flow of the structure elucidation process and the confirmed molecular structure are visualized below using Graphviz.

Caption: Workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound with atom numbering.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS).[3][4]

References

A Technical Guide to the Solubility of 2-Bromo-5-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a substituted aniline like this compound, its solubility is governed by the interplay of the polar amino group and the nonpolar bromofluorophenyl ring. The presence of halogen atoms further influences its intermolecular interactions.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in a range of organic solvents while exhibiting limited solubility in water. This is consistent with the chemical nature of substituted anilines.[1] The amino group can engage in hydrogen bonding, while the aromatic ring allows for van der Waals interactions with various solvent types.

A summary of its qualitative solubility in common laboratory solvents is presented below.

| Solvent Family | Specific Solvents | Qualitative Solubility | Reference |

| Alcohols | Ethanol, Methanol | Soluble | [2][3] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Ketones | Acetone | Moderately Soluble | [3] |

| Halogenated | Chloroform | Moderately Soluble | [3] |

| Aqueous | Water | Slightly Soluble / Insoluble | [1][2][3][4] |

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound such as this compound. This procedure is a composite of standard laboratory techniques for solubility testing.[5][6][7][8]

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Deionized water

-

5% (w/v) Aqueous Hydrochloric Acid (HCl)

-

5% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

Test tubes and rack

-

Vortex mixer

-

Water bath

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Initial Qualitative Assessment:

-

Place approximately 20-30 mg of this compound into a clean, dry test tube.[8]

-

Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[7][8]

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.[5]

-

Visually inspect the solution for the presence of undissolved solid against a contrasting background.

-

If the solid dissolves completely, the compound is considered "soluble" at this concentration (approximately 20-30 mg/mL).

-

If the solid does not dissolve, the compound is considered "sparingly soluble" or "insoluble."

-

-

Effect of Temperature:

-

For samples that are sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath to approximately 50-60°C.[8]

-

Observe if the solid dissolves upon heating. If it does, note that the solubility is temperature-dependent.

-

Allow the solution to cool to room temperature and observe if the compound precipitates, indicating that the increased solubility was due to the elevated temperature.

-

-

Acid-Base Solubility for Amines:

-

Given that this compound is an amine, its solubility in acidic solutions is a key characteristic.[6]

-

In a separate test tube, add approximately 20-30 mg of the compound to 1 mL of 5% aqueous HCl.

-

Vortex the mixture thoroughly.

-

Amines will typically react with the acid to form a more polar and water-soluble ammonium salt, resulting in dissolution.

-

-

Aqueous Base Solubility:

-

To confirm the basic nature of the compound, test its solubility in an aqueous base.

-

Add approximately 20-30 mg of the compound to 1 mL of 5% aqueous NaOH.

-

Vortex the mixture. As an amine, it is not expected to dissolve in a basic solution.

-

-

Semi-Quantitative Estimation (Optional):

-

To obtain a more quantitative measure, start with a known mass of this compound (e.g., 100 mg) in a known volume of solvent (e.g., 1 mL).

-

If the compound dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

If the initial amount does not dissolve, incrementally add more solvent until the solid is fully dissolved.

-

Calculate the approximate solubility in terms of mg/mL.

-

Workflow for Solubility Testing

The following diagram illustrates the logical progression for determining the solubility of an organic compound like this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. gneechem.com [gneechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-BROMO-2-FLUOROANILINE | 2924-09-6 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-Bromo-5-fluoroaniline: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-fluoroaniline, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its commercial availability, outlines established synthesis protocols, and explores the biological signaling pathways associated with its derivatives, particularly in the context of anticancer drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with common quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 1003-99-2 | C₆H₅BrFN | 190.01 | 97% | 5g, 25g |

| Thermo Scientific | 1003-99-2 | C₆H₅BrFN | 190.01 | 98% | 5g, 25g |

| Chem-Impex | 1003-99-2 | C₆H₅BrFN | 190.02 | ≥98% (GC) | Not specified |

| Ningbo Inno Pharmchem | 1003-99-2 | C₆H₅BrFN | 188.01 | High Purity | Bulk quantities |

| Suzhou Health Chemicals | 1003-99-2 | C₆H₅BrFN | 190.01 | 98.5% | 1kg, 5kg, 10kg, 25kg/drum |

| Clinivex | 1003-99-2 | - | - | High Quality | Not specified |

| CP Lab Safety | 1003-99-2 | C₆H₅BrFN | 190.01 | min 98% | 100g |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 43-47 °C (lit.) | [2] |

| Boiling Point | 154 °C / 23 mmHg | [1] |

| Flash Point | 110 °C (closed cup) | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 2-bromo-5-fluoronitrobenzene.[4] Two detailed experimental protocols are provided below.

Experimental Protocol 1: Reduction using Iron Powder

This method employs iron powder in an acidic medium to reduce the nitro group of 2-bromo-5-fluoronitrobenzene.

Materials:

-

1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol)

-

Acetic acid (HOAc, 20 mL)

-

Ethanol (EtOH, 20 mL)

-

Iron powder

-

10N Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Brine

Procedure:

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid (20 mL) and ethanol (20 mL), add iron powder in one portion at room temperature.[5]

-

Bubble the mixture with nitrogen gas (N₂) for 5 minutes.[5]

-

Reflux the reaction mixture for 2 hours.[5]

-

Remove a portion of the solvents using a rotary evaporator.[5]

-

Partition the residue between 10N aqueous NaOH (200 mL) and diethyl ether (200 mL).[5]

-

Separate the organic phase and wash it sequentially with water (50 mL) and brine (50 mL).[5]

-

Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate it on a rotary evaporator to yield the product as a light tan oil. The product is often pure enough for subsequent steps without further purification.[5]

Workflow Diagram:

Experimental Protocol 2: Catalytic Hydrogenation

This method utilizes Raney nickel as a catalyst for the hydrogenation of 2-bromo-5-fluoronitrobenzene.[2]

Materials:

-

2-bromo-5-fluoronitrobenzene

-

Methanol

-

W-4 type Raney nickel

-

Bromine inhibitor

-

n-hexane

-

Process water

Procedure:

-

In a hydrogenation kettle, combine methanol, 2-bromo-5-fluoronitrobenzene, W-4 type Raney nickel, and a bromine inhibitor.[2]

-

Carry out the hydrogenation reaction under appropriate pressure and temperature.

-

After the reaction is complete, filter the reaction solution under nitrogen protection.[2]

-

Distill the filtrate under reduced pressure to remove methanol.[2]

-

Add n-hexane to the residue and wash with process water.[2]

-

Allow the layers to separate.[2]

-

Cool the organic phase to induce crystallization.[2]

-

Collect the precipitated off-white to brownish-yellow solid by suction filtration.[2]

-

Dry the wet product to obtain the final this compound.[2]

Workflow Diagram:

Biological Significance and Signaling Pathway

This compound is a crucial intermediate in the synthesis of the experimental antitumor agent Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole).[2][6] Phortress exhibits potent and selective activity against human breast, ovarian, and renal carcinomas.[6] Its mechanism of action is distinct from conventional chemotherapeutic agents and involves metabolic activation by Cytochrome P450 1A1 (CYP1A1).[6]

The active metabolite of Phortress acts as a potential agonist for the Aryl Hydrocarbon Receptor (AhR).[2] This interaction initiates a signaling cascade that leads to the induction of CYP1A1 expression.[2] The induced CYP1A1 then metabolizes Phortress into a highly electrophilic reactive intermediate.[2] This intermediate forms DNA adducts, leading to extensive DNA damage and ultimately triggering apoptosis in sensitive tumor cells.[2][6]

Signaling Pathway Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1003-99-2 [chemicalbook.com]

- 3. 2-溴-5-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Bromo-5-fluoroaniline as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts distinct reactivity and properties that are highly valued in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on its role as a chemical intermediate in drug discovery and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1003-99-2 | [1][2] |

| Molecular Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Appearance | Yellow to brown crystalline powder | [3] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 154 °C / 23 mmHg | [4] |

| Flash Point | 110 °C (closed cup) | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [5] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.31 (dd, J=8.81, 5.79 Hz, 1H), 6.46 (dd, J=10.20, 2.90 Hz, 1H), 6.34 (td, J=8.44, 2.77 Hz, 1H), 4.15 (s, 2H) | [6] |

| Mass Spectrometry (MS) | m/z 189.94 (MH⁺) | [6] |

| Infrared (IR) | Available through spectral databases | [7] |

| ¹³C NMR | Available through spectral databases | [7] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its availability as a chemical intermediate. Several synthetic routes have been developed, primarily involving the reduction of a nitro precursor or a multi-step synthesis from a substituted aniline.

Method 1: Reduction of 2-Bromo-5-fluoronitrobenzene

This is a common and direct method for the preparation of this compound. The reduction of the nitro group can be achieved using various reducing agents.

Experimental Protocol: Reduction with Iron and Acetic Acid [6]

-

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid (20 mL) and ethanol (20 mL), add iron powder in one portion at room temperature.

-

Bubble nitrogen gas through the mixture for 5 minutes.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Remove a portion of the solvents under reduced pressure.

-

Partition the residue between 10N aqueous sodium hydroxide (200 mL) and diethyl ether (200 mL).

-

Separate the organic layer and wash with water (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

-

Yield: Quantitative[6]

Experimental Protocol: Catalytic Hydrogenation [3][6]

-

In a hydrogenation vessel, combine 2-bromo-5-fluoronitrobenzene, methanol, W-4 type Raney nickel catalyst, and a bromine inhibitor.

-

Pressurize the vessel with hydrogen gas and carry out the hydrogenation reaction.

-

Upon completion, filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

-

Distill the filtrate under reduced pressure to remove methanol.

-

Add n-hexane to the residue and wash with process water.

-

Allow the layers to separate, and cool the organic phase to induce crystallization.

-

Collect the solid product by suction filtration and dry to obtain this compound.

Method 2: Multi-step Synthesis from 4-Fluoroaniline[8]

This method provides an alternative route to this compound, starting from a readily available precursor.

Logical Workflow for Synthesis from 4-Fluoroaniline

Caption: Synthetic pathway from 4-fluoroaniline.

Experimental Protocol (General Steps): [8]

-

Acetylation: React 4-fluoroaniline with an acylating agent such as acetic anhydride in a suitable solvent (e.g., toluene) to form 4-fluoroacetanilide.

-

Nitration: React 4-fluoroacetanilide with a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group, yielding 2-nitro-4-fluoroacetanilide.

-

Bromination: Treat 2-nitro-4-fluoroacetanilide with a brominating agent under acidic conditions with sodium nitrite to replace the acetamido group with bromine, forming 2-bromo-5-fluoronitrobenzene.

-

Reduction: Reduce the nitro group of 2-bromo-5-fluoronitrobenzene using a suitable reducing agent (as described in Method 1) to obtain the final product, this compound.

Applications as a Chemical Intermediate

The presence of three distinct functional sites—the amino group, the bromine atom, and the fluorine atom—makes this compound a versatile intermediate for the synthesis of a variety of complex molecules.

In Pharmaceutical Synthesis

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the field of oncology.[5][9]

Synthesis of the Antitumor Agent Phortress:

This compound is a crucial intermediate in the synthesis of the antitumor drug Phortress.[3][10] Phortress is a benzothiazole derivative that targets CYP1A1 enzymes in cancer cells. The synthesis involves the formation of an ortho-bromothiobenzanilide from this compound, which then undergoes a base-induced cyclization to form the benzothiazole core.[11]

Mechanism of Action of Phortress and the Role of CYP1A1:

Phortress acts as a prodrug that is bioactivated by the cytochrome P450 enzyme CYP1A1. This activation is particularly effective in tumor cells that express high levels of this enzyme. The mechanism involves the following key steps:

-

Phortress, a lipophilic compound, enters sensitive cancer cells.

-

It acts as an agonist for the aryl hydrocarbon receptor (AhR).

-

The Phortress-AhR complex translocates to the nucleus and induces the expression of the CYP1A1 gene.

-

The translated CYP1A1 enzyme metabolizes Phortress into a highly reactive electrophilic species.

-

This reactive intermediate forms DNA adducts, leading to DNA damage and subsequent apoptosis of the cancer cell.[3][10][11]

Signaling Pathway of Phortress-Induced Apoptosis

Caption: CYP1A1-mediated bioactivation of Phortress.

Other Pharmaceutical Applications:

This compound is also used in the synthesis of:

-

[3-¹⁴C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: A labeled antifungal agent.[1]

-

Vandetanib: An oral tyrosine kinase inhibitor used in the treatment of thyroid cancer, which contains a 4-bromo-2-fluoroaniline moiety.[12]

In Agrochemical Synthesis

The unique electronic properties imparted by the bromine and fluorine substituents make this compound a valuable intermediate in the development of modern agrochemicals.[5][9] It is used in the formulation of:

-

Herbicides: The targeted action of derivatives can lead to improved efficacy.[9]

-

Fungicides: Enhancing crop protection and yield.[9]

-

Pesticides: Its molecular structure allows for the development of compounds with potentially reduced environmental impact.[5]

In Material Science

Beyond life sciences, this compound finds applications in material science for the production of:

-

Specialty Polymers: Contributing to materials with specific thermal stability.[9]

-

Dyes and Pigments: Used in the manufacture of specialty colorants.[5]

Key Chemical Reactions of this compound

The reactivity of this compound allows for a variety of chemical transformations, making it a versatile building block.

Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki coupling reaction.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound, an organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a suitable ligand (if required), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Add an appropriate solvent system (e.g., 1,4-dioxane/water or isopropanol/water).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture with stirring for a specified time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an aqueous workup, typically involving extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Other Reactions

The amino group of this compound can undergo a variety of reactions common to anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemical development, and material science. Its efficient synthesis and diverse reactivity make it a cornerstone for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers and scientists working in these fields.

References

- 1. 2-溴-5-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 1003-99-2 [sigmaaldrich.com]

- 3. This compound | 1003-99-2 [amp.chemicalbook.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(1003-99-2)IR [m.chemicalbook.com]

- 8. CN112110824A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 1003-99-2 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Bromo-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Bromo-5-fluoroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-5-fluoroaniline (CAS No. 1003-99-2). Aimed at researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 7.31 | dd | 8.81, 5.79 | 1H | Ar-H |

| 6.46 | dd | 10.20, 2.90 | 1H | Ar-H |

| 6.34 | td | 8.44, 2.77 | 1H | Ar-H |

| 4.15 | s | - | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Table 3: IR Spectroscopic Data

A detailed peak list from the IR spectrum of this compound is not specified in the available resources. General spectral information is indicated to be available from commercial suppliers.

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 189.94 | [M+H]⁺ |

Calculated for C₆H₅BrFN: 188.96

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterochloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The data was processed, and the chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source to generate the [M+H]⁺ ion. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions was measured.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

2-Bromo-5-fluoroaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a halogenated aromatic amine that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations. This trifunctional nature allows for the strategic and regioselective introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1003-99-2[2] |

| Molecular Formula | C₆H₅BrFN[3] |

| Molecular Weight | 190.01 g/mol [2][3] |

| Melting Point | 43-47 °C[2] |

| Appearance | Pale yellow to off-white solid[4] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] |

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the reduction of a nitrobenzene precursor.[5] Both chemical reduction and catalytic hydrogenation are widely employed.[5][6] A patented method describes a high-yield synthesis starting from 4-fluoroaniline.[2]

Synthesis via Reduction of 2-Bromo-5-fluoronitrobenzene

A prevalent laboratory-scale synthesis involves the reduction of 2-bromo-5-fluoronitrobenzene using iron powder in an acidic medium.[3]

Experimental Protocol:

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in a mixture of acetic acid and ethanol (20 mL/20 mL), iron powder is added in one portion at room temperature.[3] The mixture is degassed with nitrogen for 5 minutes and then refluxed for 2 hours.[3] A portion of the solvents is removed under reduced pressure. The residue is then partitioned between 10N aqueous sodium hydroxide (200 mL) and diethyl ether (200 mL).[3] The organic layer is separated, washed with water (50 mL) and brine (50 mL), dried over magnesium sulfate, and concentrated in vacuo to yield the product as a light tan oil in quantitative yield.[3]

Table 2: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Bromo-4-fluoro-2-nitrobenzene | Fe, HOAc/EtOH, reflux, 2 h | This compound | Quantitative | [3] |

| 2-Bromo-5-fluoronitrobenzene | Iron powder, acetic acid, ethanol, water, reflux | This compound | 98.9% | [2] |

Applications in Organic Synthesis

The strategic placement of the amino, bromo, and fluoro groups on the aromatic ring makes this compound a versatile substrate for a variety of organic transformations. It is a key intermediate in the synthesis of pharmaceuticals, including the antitumor drug Phortress, and agrochemicals.[7][8]

Cross-Coupling Reactions

The bromine atom in this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

Generalized Experimental Protocol (based on similar substrates):

To an oven-dried reaction vessel are added this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or K₂CO₃ (2.0-3.0 equiv). The vessel is sealed and purged with an inert gas (e.g., Argon). Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF) is added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Conditions (for analogous bromopyridines)

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |

This reaction is a cornerstone for the formation of C-N bonds. A general protocol for the amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, is provided below and can be adapted for this compound.

Generalized Experimental Protocol (based on similar substrates):

In a dry Schlenk tube, this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand like Xantphos (e.g., 4 mol%), and a base such as Cs₂CO₃ (1.4 equiv) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 80-110 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is concentrated, and the product is purified by chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Generalized Experimental Protocol:

To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (e.g., 2.5-5 mol%), a copper(I) co-catalyst like CuI (e.g., 1-2.5 mol%), and a base such as triethylamine or diisopropylamine are added. The terminal alkyne (1.1-1.2 equiv) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The product is then purified by column chromatography.

Synthesis of Heterocycles: The Precursor to Phortress

This compound is a key starting material in the synthesis of the antitumor agent Phortress (NSC 703786). A critical step is the formation of a benzothiazole ring system.

Workflow for the Synthesis of a Phortress Precursor:

Caption: Synthesis of a 5-fluoronitrobenzothiazole precursor.

Diazotization and Sandmeyer-Type Reactions

The amino group of this compound can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents, including halogens (Cl, I), cyano, and hydroxyl groups.

Generalized Experimental Protocol for Sandmeyer Bromination (as an example):

This compound is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in HBr. The reaction is allowed to warm to room temperature or heated gently to facilitate the displacement of the diazonium group with bromine. The product is then extracted with an organic solvent, washed, dried, and purified.

Role in Drug Discovery: The CYP1A1 Signaling Pathway

The antitumor activity of Phortress, derived from this compound, is linked to its interaction with the Aryl Hydrocarbon Receptor (AhR) and the subsequent induction of the cytochrome P450 enzyme CYP1A1.

Caption: The CYP1A1 signaling pathway induced by Phortress.

Phortress, or its active metabolites, binds to the AhR complex in the cytoplasm, causing a conformational change and dissociation of heat shock proteins. The activated AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) on the DNA, leading to the transcription of the CYP1A1 gene. The resulting CYP1A1 enzyme metabolizes Phortress into a reactive electrophilic species that forms adducts with DNA, ultimately triggering apoptosis in cancer cells.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical cross-coupling reaction using this compound, from reaction setup to product isolation.

Caption: General workflow for a cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. The applications of this compound in the synthesis of pharmaceuticals, such as the antitumor agent Phortress, highlight its significance in drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the effective utilization of this compound in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like this compound in modern organic synthesis is set to increase.

References

- 1. rsc.org [rsc.org]

- 2. CN112110824A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroaniline is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the amine and a fluorine atom meta to it, provides a versatile scaffold for constructing complex molecular architectures. The bromine atom serves as an efficient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to create biaryl structures. These fluorinated biaryl amine motifs are prevalent in a variety of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting inflammatory diseases.[1][2][3]

The Suzuki-Miyaura coupling is a robust and highly utilized method for synthesizing these biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions to generate novel fluorinated biaryl amines for research and drug development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Palladium(II) complex. This is often the rate-determining step.

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) forms a boronate species. This species then transfers its organic moiety to the Palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Protocol for N-Arylation of 2-Bromo-5-fluoroaniline: Application Notes for Pharmaceutical Research and Development

Introduction

The N-arylation of 2-bromo-5-fluoroaniline is a critical transformation in synthetic organic chemistry, providing a key building block for a diverse range of pharmaceutically active compounds. The resulting N-aryl-2-bromo-5-fluoroaniline scaffold is a prevalent motif in medicinal chemistry, appearing in various drug candidates and approved therapeutics. This document provides detailed application notes and experimental protocols for the N-arylation of this compound, targeting researchers, scientists, and professionals in the field of drug development. The protocols outlined herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are robust and versatile methods for the formation of C-N bonds.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound with various arylating agents under different catalytic systems. These examples are based on typical conditions reported for similar electron-deficient anilines and provide a comparative overview of expected yields.

| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Method |

| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85-95 | Buchwald-Hartwig |

| 2 | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1) | SPhos (2) | NaOtBu | Dioxane | 110 | 16 | 80-90 | Buchwald-Hartwig |

| 3 | 3,5-Dimethylphenylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | 82-92 | Buchwald-Hartwig |

| 4 | Iodobenzene | CuI (10) | TMEDA (20) | K₂CO₃ | DMF | 120 | 24 | 70-80 | Ullmann-type |

| 5 | 4-Chloroiodobenzene | CuI (10) | Phenanthroline (20) | K₃PO₄ | NMP | 130 | 24 | 65-75 | Ullmann-type |

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Anhydrous base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) (2.0 equivalents)

-

Anhydrous toluene, dioxane, or tert-butanol

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Standard laboratory glassware for work-up and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the anhydrous base (2.0 mmol).

-